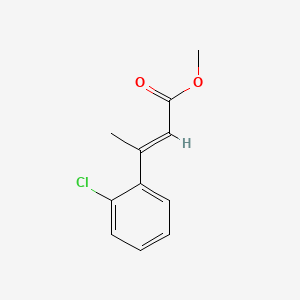
8,9-Di-O-methyl-urolithin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Di-O-methyl-urolithin D is a derivative of urolithin D, which is a metabolite of ellagic acid. Ellagic acid is a polyphenol found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. Urolithins, including this compound, are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process begins with the extraction of ellagic acid from natural sources, followed by its conversion to urolithin D through microbial metabolism or chemical synthesis. The final step involves the methylation of urolithin D at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Aplicaciones Científicas De Investigación
8,9-Di-O-methyl-urolithin D has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polyphenol metabolites.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
Mecanismo De Acción
The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway
Comparación Con Compuestos Similares
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Known for its antioxidant and anti-inflammatory effects.
Urolithin C: Less studied but has potential health benefits similar to other urolithins.
Uniqueness: 8,9-Di-O-methyl-urolithin D is unique due to its specific methylation pattern, which may enhance its bioavailability and biological activity compared to other urolithins. Its distinct chemical structure allows it to interact differently with molecular targets, potentially leading to unique therapeutic effects .
Propiedades
Número CAS |
1192835-55-4 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.255 |
Nombre IUPAC |
3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3 |
Clave InChI |
MWDKXHOUSQIHQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC |
Sinónimos |
3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)









